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Introduction

C646 is a potent, cell-permeable, and selective small molecule inhibitor of the p300/CBP family
of histone acetyltransferases (HATs).[1][2] With a reported in vitro inhibitory constant (Ki) of 400
nM for p300, C646 is a valuable tool for studying the role of p300/CBP-mediated histone and
non-histone protein acetylation in various biological processes, including gene transcription,
cell cycle regulation, and apoptosis.[1][2] Chromatin Immunoprecipitation (ChIP) is a powerful
technique used to investigate the in vivo association of specific proteins, such as transcription
factors and modified histones, with specific genomic regions. The use of C646 in conjunction
with ChIP assays allows for the precise determination of how p300/CBP inhibition affects the
chromatin landscape and the recruitment of transcriptional machinery to target gene promoters.

These application notes provide a comprehensive guide for utilizing C646 in ChIP assays,
including its mechanism of action, detailed experimental protocols, and data interpretation.

Mechanism of Action of C646

C646 competitively inhibits the binding of acetyl-CoA to the catalytic HAT domain of p300 and
its close homolog, CREB-binding protein (CBP).[2] This inhibition leads to a reduction in the
acetylation of histone and non-histone protein targets of p300/CBP. Histone acetylation,
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particularly on lysine residues of histone H3 and H4 tails, is generally associated with a more
open chromatin structure, facilitating gene transcription.

Interestingly, while C646 is a potent p300 inhibitor, some studies have reported a paradoxical
increase in the acetylation of specific histone residues, such as H3K9, upon C646 treatment.
This phenomenon may be attributed to a compensatory upregulation of other HATSs, like TIP60
and PCAF, or potential off-target effects at higher concentrations, including the inhibition of
some histone deacetylases (HDACSs).[3] Therefore, it is crucial to carefully titrate C646
concentrations and treatment times for each specific cell type and experimental context.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data from
ChIP-gPCR experiments using C646. The values presented are hypothetical and intended to
demonstrate the expected trends based on the known function of C646. Actual results will vary
depending on the cell type, gene target, and experimental conditions.

Table 1: Effect of C646 Treatment on H3K27 Acetylation at a p300-Target Gene Promoter

Target Gene Fold Enrichment oo

Treatment Standard Deviation
Promoter (vs. IgG)

DMSO (Vehicle) Gene X 25.4 +2.1

C646 (10 uM) Gene X 8.2 +0.9

) Negative Control

DMSO (Vehicle) ] 1.2 +0.3

Region

Negative Control
C646 (10 uM) Req 11 +0.2
egion

Table 2: Dose-Dependent Effect of C646 on p300 Occupancy at an Enhancer Element
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C646 Enhancer Element

T . % Input Standard Deviation
0 uM (DMSO) Enhancer Element Y 15 +0.15
5uM Enhancer Element Y 0.8 +0.09
10 uM Enhancer Element Y 0.4 +0.05
25 uM Enhancer Element Y 0.2 +0.03

Experimental Protocols

This section provides a detailed protocol for performing a ChIP assay with C646 treatment to

investigate its effects on histone acetylation and protein-DNA interactions.

Materials:

e C646 (dissolved in DMSO)

e Cell culture medium and reagents
o Formaldehyde (37% solution)

e Glycine

¢ Phosphate-Buffered Saline (PBS)
o Cell lysis buffer

e Chromatin shearing buffer

e Antibodies for ChIP (e.g., anti-H3K27ac, anti-p300, Normal Rabbit IgG)

o Protein A/G magnetic beads
o Wash buffers (low salt, high salt, LiCl)

o Elution buffer
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Proteinase K

RNase A

DNA purification kit

gPCR primers for target and control regions

gPCR master mix

Protocol:

Cell Culture and C646 Treatment:
o Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.

o Treat cells with the desired concentration of C646 (e.g., 10-25 uM) or DMSO (vehicle
control) for a predetermined duration (e.g., 6-24 hours). The optimal concentration and
incubation time should be determined empirically for each cell line and experimental goal.

Cross-linking:
o Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
o Incubate for 10 minutes at room temperature with gentle shaking.

o Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM
and incubate for 5 minutes at room temperature.

Cell Harvesting and Lysis:

o Wash cells twice with ice-cold PBS.

o Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
o Resuspend the cell pellet in cell lysis buffer and incubate on ice.

Chromatin Shearing:
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o Resuspend the nuclear pellet in chromatin shearing buffer.

o Shear the chromatin to an average fragment size of 200-1000 bp using a sonicator.
Optimization of sonication conditions is critical for successful ChlP.

o Centrifuge to pellet cell debris and collect the supernatant containing the sheared
chromatin.

Immunoprecipitation:

[e]

Pre-clear the chromatin by incubating with protein A/G magnetic beads.
o Take an aliquot of the pre-cleared chromatin as the "input" control.

o Incubate the remaining chromatin with the primary antibody (e.g., anti-H3K27ac, anti-
p300) or a negative control antibody (e.g., Normal Rabbit IgG) overnight at 4°C with
rotation.

o Add pre-blocked protein A/G magnetic beads and incubate for 2-4 hours at 4°C with
rotation.

Washes:

o Wash the antibody-chromatin-bead complexes sequentially with low salt wash buffer, high
salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins
and DNA.

Elution and Reverse Cross-linking:
o Elute the immunoprecipitated chromatin from the beads using elution buffer.

o Reverse the protein-DNA cross-links by incubating at 65°C overnight. Also, process the
"input” sample in parallel.

DNA Purification:

o Treat the samples with RNase A and Proteinase K to remove RNA and protein.
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o Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by
ethanol precipitation.

e Quantitative PCR (qPCR):

o Quantify the amount of immunoprecipitated DNA using gPCR with primers specific to the
target genomic regions of interest and a negative control region.

o Analyze the data using the percent input method or fold enrichment relative to the IgG
control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of C646 in
ChIP assays.
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Caption: €646 inhibits p300/CBP, preventing histone acetylation and gene transcription.
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Caption: Experimental workflow for a ChlP assay incorporating C646 treatment.
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Caption: C646 inhibits p300/CBP, which is a key coactivator for NF-kB-mediated transcription.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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